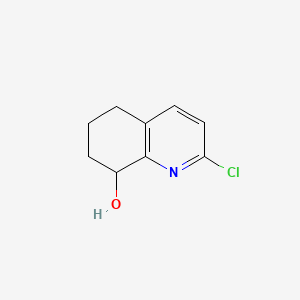
2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL” is a chemical compound with the molecular formula C9H10ClNO . It is a derivative of tetrahydroquinoline, a bicyclic compound containing a quinoline moiety and a saturated carbon ring .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL” includes a chloro group (Cl) attached to the second position of the tetrahydroquinoline ring . The eighth position of the ring is substituted with a hydroxyl group (OH) .Physical And Chemical Properties Analysis
“2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL” has a molecular weight of 183.63 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 33.1 Ų .Wissenschaftliche Forschungsanwendungen
Enantiomerically Pure Tetrahydroquinolines Synthesis : Enantiomerically pure tetrahydroquinolines, including variants of tetrahydroquinolin-8-ol, have been synthesized using lipase-catalyzed kinetic acetylation. These compounds have significant implications in medicinal chemistry due to their stereochemical properties (Uenishi & Hamada, 2002).
Toxicology of Clioquinol : Clioquinol, a halogenated 8-hydroxyquinoline, previously used as an anti-parasitic agent, has been studied for its neurotoxicity and potential applications in treating Alzheimer's disease and cancer (Mao & Schimmer, 2008).
Structural Analysis : The structure of substituted tetrahydroquinolines, including 2-chloro variants, has been determined using X-ray diffraction, contributing to a deeper understanding of their chemical properties (Albov et al., 2004).
Reactions with Arylamines : 2-Chloro tetrahydroquinolines react with arylamines to form compounds that have implications in chemical synthesis and possibly pharmacology (Gavrilov & Konshin, 1988).
Chemosensor for Cadmium : Certain quinoline derivatives, such as 5-Chloro-8-methoxyquinoline, have been characterized as chemosensors for cadmium, indicating potential environmental monitoring applications (Prodi et al., 2001).
Organic Light-Emitting Diodes (OLEDs) : Chloro and fluor substituted 8-hydroxyquinolinates have been explored for their use in OLEDs, showing potential in the field of display technology (Huo et al., 2015).
Synthesis of Trifluoromethyl-containing Derivatives : Tetrahydroquinolines with trifluoromethyl groups have been synthesized, which are valuable in medicinal chemistry due to their stable chemical properties (Johnson et al., 2013).
Catalytic Asymmetric Reactions : Chiral Pt(II)/Pd(II) pincer complexes involving tetrahydroquinoline derivatives have been used in asymmetric catalysis, important in the synthesis of chiral pharmaceuticals (Yoon et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5,7,12H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJNDQUFQBHDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=N2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670169 |
Source


|
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL | |
CAS RN |
130861-73-3 |
Source


|
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)
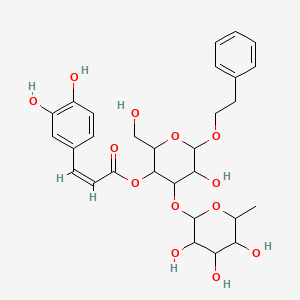
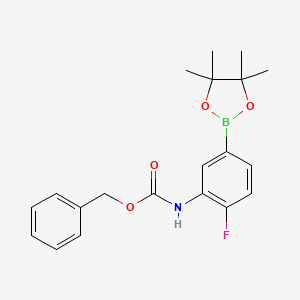
![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)
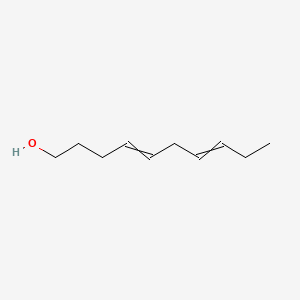
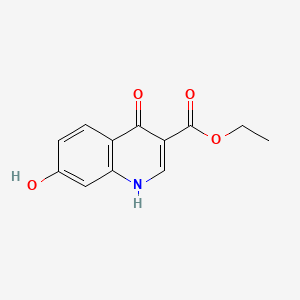

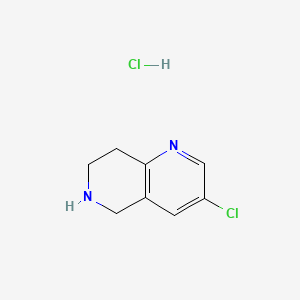
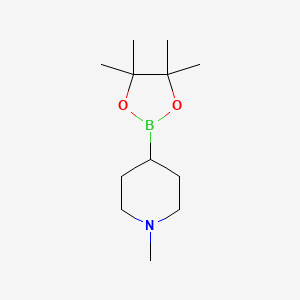
![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)


